2,3-Pyridinedicarboxylic acid, 2-(1-methylethyl) ester
CAS No.: 118892-73-2
Cat. No.: VC0174138
Molecular Formula: C10H11NO4
Molecular Weight: 209.19864
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 118892-73-2 |
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Molecular Formula | C10H11NO4 |
Molecular Weight | 209.19864 |
IUPAC Name | 2-propan-2-yloxycarbonylpyridine-3-carboxylate |
Standard InChI | InChI=1S/C10H11NO4/c1-6(2)15-10(14)8-7(9(12)13)4-3-5-11-8/h3-6H,1-2H3,(H,12,13)/p-1 |
SMILES | CC(C)OC(=O)C1=C(C=CC=N1)C(=O)[O-] |
Introduction
Chemical Structure and Identification
Molecular Structure and Nomenclature
2,3-Pyridinedicarboxylic acid, 2-(1-methylethyl) ester features a pyridine ring with a carboxylic acid group at position 3 and an isopropyl ester group at position 2. Based on its structure, the compound has a molecular formula of C9H9NO4 and a calculated molecular weight of approximately 195.17 g/mol. The systematic IUPAC name is 2-(1-methylethyl) 3-carboxy-pyridine-2-carboxylate, though it is commonly referenced by its semi-systematic name used in this report .
Structural Characteristics
The compound contains several key functional groups that determine its chemical behavior:
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A pyridine heterocyclic core with nitrogen at position 1
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A free carboxylic acid group at position 3
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An isopropyl ester moiety at position 2
This combination of features gives the molecule unique properties compared to both the parent dicarboxylic acid and corresponding diesters. The presence of both an ester and a free carboxylic acid creates interesting opportunities for selective reactions and applications .
Physical and Chemical Properties
Properties Based on Related Compounds
While specific data for 2,3-Pyridinedicarboxylic acid, 2-(1-methylethyl) ester is limited in the scientific literature, properties can be estimated based on the parent compound and related derivatives. The parent compound, 2,3-pyridinedicarboxylic acid (quinolinic acid), has the following properties:
Table 1: Properties of Parent Compound (2,3-Pyridinedicarboxylic Acid)
Property | Value |
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Physical State | Crystalline powder or solid |
Melting Point | 188-190°C (with decomposition) |
Water Solubility | 0.55% |
Other Solubilities | Soluble in alkalies, slightly soluble in alcohol, practically insoluble in ether and benzene |
Molecular Weight | 167.12 g/mol |
CAS Number | 89-00-9 |
The isopropyl esterification at position 2 would likely modify these properties in predictable ways, including increased lipophilicity, decreased water solubility, and enhanced solubility in organic solvents compared to the parent dicarboxylic acid .
Chemical Stability and Reactivity
As a mono-ester of a dicarboxylic acid, 2,3-Pyridinedicarboxylic acid, 2-(1-methylethyl) ester exhibits several important chemical characteristics:
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The free carboxylic acid group at position 3 maintains its acidity and reactivity toward nucleophiles
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The isopropyl ester group at position 2 is susceptible to hydrolysis under acidic or basic conditions
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The pyridine nitrogen provides basic character and potential for coordination with metals
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The compound likely demonstrates increased stability toward decarboxylation compared to the parent dicarboxylic acid due to the electron-withdrawing effect of the ester group
Synthesis Methods
Several synthetic approaches can be adapted for the preparation of 2,3-Pyridinedicarboxylic acid, 2-(1-methylethyl) ester:
Selective Esterification of 2,3-Pyridinedicarboxylic Acid
A direct approach involves selective monoesterification of 2,3-pyridinedicarboxylic acid with isopropyl alcohol. This requires careful control of reaction conditions to achieve selectivity for the carboxylic acid at position 2:
Table 2: Potential Selective Esterification Conditions
Parameter | Recommended Conditions |
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Catalyst | Sulfuric acid or p-toluenesulfonic acid |
Temperature | 60-80°C |
Molar Ratio (acid:alcohol) | 1:1 to 1:1.2 |
Reaction Time | 3-5 hours |
Solvent | Isopropyl alcohol (excess) or toluene |
The position selectivity may be influenced by the slightly different reactivities of the two carboxylic acid groups, with the acid at position 2 potentially being more reactive due to activation by the pyridine nitrogen .
From Pyridine-2,3-Dicarboxylic Anhydride
An alternative approach uses pyridine-2,3-dicarboxylic anhydride as an intermediate:
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Convert 2,3-pyridinedicarboxylic acid to its cyclic anhydride using dehydrating agents such as acetic anhydride
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React the anhydride with isopropyl alcohol under controlled conditions
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The regioselective ring opening would favor formation of the 2-isopropyl ester due to the greater electrophilicity of the carbonyl carbon at position 2
From Oxidation of Quinolines and Subsequent Esterification
Based on methods described in US Patent 4816588A, a synthetic route could involve:
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Oxidation of 8-substituted quinolines using hydrogen peroxide in alkaline conditions:
"Hydrogen peroxide (30% w/w, 92.7 g, 0.818 mols) is added over a 1.5 hour period to a stirred mixture of 26.4% aqueous potassium hydroxide (145.6 g, 0.665 mols) and 3-methyl-8-hydroxyquinoline hydrochloride (20.00 g, 0.102 mols) at 75°C to 80°C." -
Isolation of the resulting 2,3-pyridinedicarboxylic acid:
"The reaction mixture is cooled at 35°C, and hydrochloric acid is added until a pH of 1.8 to 1.6 is obtained. The resulting slurry is stirred one hour at 20°C, filtered, washed with 30 mL of water and air dried." -
Selective esterification with isopropyl alcohol using conditions described in section 3.1.
From Maleic Acid Derivatives
US Patent 5008392A describes a process for preparing pyridine-2,3-dicarboxylic acid esters that could be adapted:
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React 2,3-dihalomaleic acid esters with ammonia or ammonium salts at temperatures above 50°C
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React the intermediate 2-amino-3-halomaleic acid esters with α,β-unsaturated aldehydes or ketones
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The resulting diester could then undergo selective hydrolysis to produce the mono-isopropyl ester
Analytical Characterization
Identification and purity assessment of 2,3-Pyridinedicarboxylic acid, 2-(1-methylethyl) ester would typically employ multiple analytical techniques:
Spectroscopic Methods
NMR Spectroscopy: The 1H NMR spectrum would show characteristic signals for:
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Pyridine ring protons (7-9 ppm)
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Isopropyl methyl groups (doublet, ~1.3-1.4 ppm)
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Isopropyl methine proton (septet, ~5.2-5.3 ppm)
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Carboxylic acid proton (broad singlet, ~12-13 ppm)
IR Spectroscopy: Key absorption bands would include:
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C=O stretching of carboxylic acid (~1700-1710 cm-1)
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C=O stretching of ester (~1720-1740 cm-1)
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O-H stretching of carboxylic acid (broad, ~2500-3500 cm-1)
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C-O stretching of ester (~1200-1250 cm-1)
Chromatographic Methods
High-performance liquid chromatography (HPLC) could be used for purity assessment, with detection by UV absorbance at wavelengths characteristic of pyridine derivatives (typically 250-280 nm). Gas chromatography-mass spectrometry (GC-MS) might require derivatization of the free carboxylic acid group for improved volatility .
Mass Spectrometry
The mass spectrum would likely show a molecular ion peak at m/z 195 (M+) corresponding to the molecular weight, with fragmentation patterns including loss of the isopropyl group (m/z 153) and decarboxylation products .
Applications and Biological Activity
Agricultural Applications
Pyridine-2,3-dicarboxylate esters serve as valuable intermediates in the synthesis of herbicides, particularly imidazolinone herbicides:
"Pyridine-2,3-dicarboxylate esters are useful intermediates for the preparation of herbicidal 2-(2-imidazolin-2-yl)nicotinic acids, esters and salts, such as those described in United States Patent Numbers 4,562,257; 4,638,068; and 4,647,301."
The mono-isopropyl ester could potentially offer advantages in synthetic pathways for these herbicides, with the free carboxylic acid providing a reactive site for subsequent transformations while the isopropyl ester serves as a protecting group or modifies the physical properties of intermediates .
As a Chemical Building Block
The presence of both an ester and a free carboxylic acid makes 2,3-Pyridinedicarboxylic acid, 2-(1-methylethyl) ester a versatile building block for further chemical synthesis. The differential reactivity of these functional groups allows for selective transformations, including:
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Amide formation at the free carboxylic acid
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Reduction of either the ester or carboxylic acid
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Coupling reactions for the synthesis of more complex molecules
Chemical Reactions
Reactions at the Free Carboxylic Acid Group
The carboxylic acid at position 3 can participate in typical carboxylic acid reactions:
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Esterification: Reaction with alcohols to form diester derivatives
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Amidation: Reaction with amines to form amide derivatives
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Reduction: Conversion to the corresponding alcohol using reducing agents like lithium aluminum hydride
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Decarboxylation: Under harsh conditions, loss of carbon dioxide to form a simpler pyridine derivative
Reactions at the Isopropyl Ester Group
The isopropyl ester at position 2 can undergo:
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Hydrolysis: Under acidic or basic conditions to reform the parent dicarboxylic acid
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Transesterification: Exchange of the isopropyl group with other alcohols
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Aminolysis: Reaction with amines to form amides
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Reduction: Conversion to the corresponding alcohol using strong reducing agents
Reactions of the Pyridine Ring
The pyridine ring provides additional reactivity:
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N-oxidation: Formation of the N-oxide derivative using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid
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Electrophilic substitution: Typically requiring activation, potentially at positions 4, 5, or 6
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Nucleophilic substitution: Particularly at positions 4 and 6 if appropriately activated
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Coordination: The pyridine nitrogen can coordinate with metals to form complexes
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